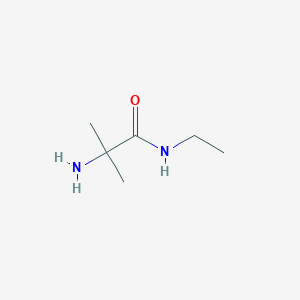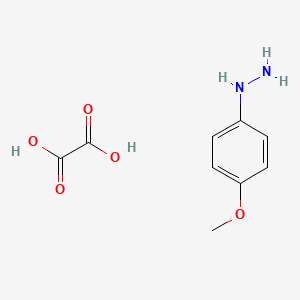![molecular formula C9H8F2O2S B2651532 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid CAS No. 863667-96-3](/img/structure/B2651532.png)
3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C9H8F2O2S . It has a molecular weight of 218.22 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium carbonate and potassium hydroxide in ethanol and water for 5 hours under reflux conditions . The yield of this reaction is reported to be 90% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a 3,4-difluorophenyl group via a sulfanyl linkage .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as its melting point, boiling point, and density are not specified in the searched resources .Applications De Recherche Scientifique
Catalysis
- Recyclable Catalyst in Synthesis : Sulfuric acid derivatives like ([3-(3-Silicapropyl)sulfanyl]propyl)ester have been used as recyclable catalysts in the synthesis of organic compounds. For example, they catalyze the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding products in significant yields (Tayebi et al., 2011).
Material Science
- Nanomaterials and Ionomers : Studies on perfluorinated sulfonic acid (PFSA) ionomers, which are related to sulfuric acid derivatives, have shown their importance in electrochemical technologies. Their phase-separated morphology grants them high ionic conductivity and mechanical stability, making them suitable for applications in fuel cells and other technologies (Kusoglu et al., 2016).
Organic Synthesis
- Synthesis of Sulfur-Containing Compounds : Compounds with sulfur-containing structures, such as sulfanyl-substituted bicyclic dioxetanes, have been synthesized using related sulfuric acid compounds. These structures are important in the study of chemiluminescence and potentially in the development of novel light-emitting materials (Watanabe et al., 2010).
Polymer Science
- Sulfonated Polyimides for Fuel Cells : Sulfonated diamine monomers, which are structurally similar to the sulfur-containing acid , have been used to create sulfonated polyimides (SPIs). These SPIs show promising properties like high proton conductivity and low methanol permeability, making them suitable for applications in fuel cells (Yin et al., 2003).
Safety and Hazards
This compound is associated with several safety hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZSACZPZEUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)


![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)








